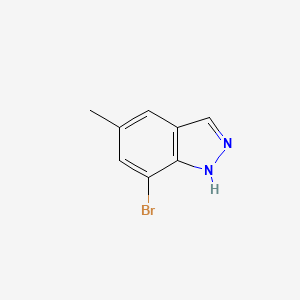

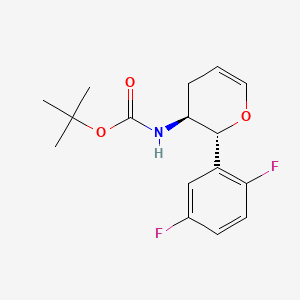

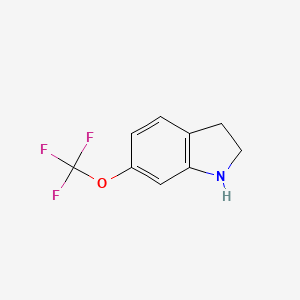

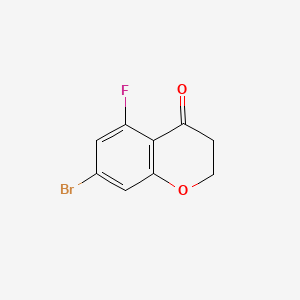

tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate (TB-DFP) is an organophosphate compound that has been used in various scientific research applications. The compound has been used in a number of biochemical and physiological studies, as well as in experiments related to the development of new drugs. TB-DFP is a relatively new compound, and its potential applications are still being explored.

Scientific Research Applications

Asymmetric Synthesis for Protease Inhibitors : Ghosh, Cárdenas, and Brindisi (2017) conducted enantioselective syntheses of tert-butyl carbamate derivatives, which were then converted into potent β-secretase inhibitors, a class of compounds relevant in the treatment of Alzheimer's disease (Ghosh, Cárdenas, & Brindisi, 2017).

Conformational Studies Using NMR Spectroscopy : Chmielewski, Jurczak, Zamojski, and Adamowicz (1982) analyzed the 1H and 13C NMR spectra of tert-butyl dihydro-2H-pyran derivatives to understand their conformational properties, which is crucial for their application in various chemical syntheses (Chmielewski et al., 1982).

Synthesis of NK1 Receptor Antagonist : Sugawara and Hashiyama (2007) demonstrated the use of tert-butyl dihydro-2H-pyran acetates in synthesizing 2,3-unsaturated pyran derivatives, which were applied in the synthesis of an NK1 receptor antagonist (Sugawara & Hashiyama, 2007).

Diels–Alder Cycloadditions : Omar, Santucci, and Afarinkia (2022) reported the use of a tert-butylcarbamate-bearing 2(H)-pyran-2-one as a "chameleon" diene in Diels–Alder cycloadditions, demonstrating its versatility in reactions with various dienophiles (Omar, Santucci, & Afarinkia, 2022).

Hydrogen Bonding in Crystal Structures : Das, Chattopadhyay, Hazra, Sureshbabu, and Mukherjee (2016) synthesized tert-butyl carbamate derivatives and characterized their crystal structures, highlighting the role of hydrogen bonding in forming three-dimensional architectures (Das et al., 2016).

One-Pot Synthesis of 2-Amino-4H-Pyrans : Zonouzi, Kazemi, and Nezamabadi (2006) reported a one-pot synthesis method for 2-amino-4H-pyran derivatives using tert-butyl carbamate, highlighting its utility in creating compounds with various applications, including as anti-cancer agents (Zonouzi, Kazemi, & Nezamabadi, 2006).

properties

IUPAC Name |

tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO3/c1-16(2,3)22-15(20)19-13-5-4-8-21-14(13)11-9-10(17)6-7-12(11)18/h4,6-9,13-14H,5H2,1-3H3,(H,19,20)/t13-,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXPRJZWYJVTID-UONOGXRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=COC1C2=C(C=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC=CO[C@@H]1C2=C(C=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B592028.png)

![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)](/img/no-structure.png)

![(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchlorate](/img/structure/B592034.png)